1-(3-Tert-butyl-1,2,4-thiadiazol-5-yl)methanamine hydrochloride
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Overview
Description
1-(3-Tert-butyl-1,2,4-thiadiazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H13N3S·HCl It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Tert-butyl-1,2,4-thiadiazol-5-yl)methanamine hydrochloride typically involves the reaction of 3-tert-butyl-1,2,4-thiadiazole with methanamine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 25-50°C) to facilitate the reaction.
Solvent: Common solvents such as ethanol or methanol.
Catalysts: Acid catalysts like hydrochloric acid to promote the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Tert-butyl-1,2,4-thiadiazol-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazoles.
Scientific Research Applications
1-(3-Tert-butyl-1,2,4-thiadiazol-5-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Tert-butyl-1,2,4-thiadiazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-tert-butyl-1,3,4-thiadiazole: A related thiadiazole derivative with similar structural features.
1-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride: Another heterocyclic compound with a similar core structure but different heteroatoms.
Uniqueness
1-(3-Tert-butyl-1,2,4-thiadiazol-5-yl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C7H14ClN3S |
---|---|
Molecular Weight |
207.73 g/mol |
IUPAC Name |
(3-tert-butyl-1,2,4-thiadiazol-5-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H13N3S.ClH/c1-7(2,3)6-9-5(4-8)11-10-6;/h4,8H2,1-3H3;1H |
InChI Key |
FIJWEQRSPLCWCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NSC(=N1)CN.Cl |
Origin of Product |
United States |
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